Cas no 1263377-17-8 (2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride)

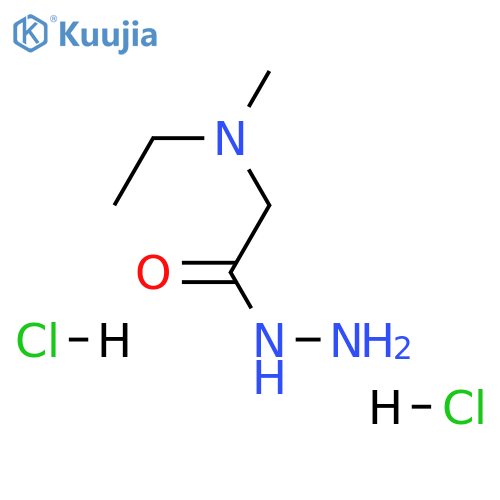

1263377-17-8 structure

商品名:2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride

CAS番号:1263377-17-8

MF:C5H15Cl2N3O

メガワット:204.098098993301

MDL:MFCD17079085

CID:4584178

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[ethyl(methyl)amino]acetohydrazide dihydrochloride (non-preferred name)

- 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride

- 2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride

-

- MDL: MFCD17079085

- インチ: 1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H

- InChIKey: JKIUJXQMYDITEJ-UHFFFAOYSA-N

- ほほえんだ: C(NN)(=O)CN(CC)C.[H]Cl.[H]Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB266515-25 g |

2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride |

1263377-17-8 | 25g |

€444.60 | 2023-04-26 | ||

| TRC | B434438-50mg |

2-[Ethyl(methyl)amino]acetohydrazide Dihydrochloride |

1263377-17-8 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB266515-5 g |

2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride |

1263377-17-8 | 5g |

€176.30 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429507-25g |

2-(Ethyl(methyl)amino)acetohydrazide dihydrochloride |

1263377-17-8 | 97% | 25g |

¥6912.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD496867-5g |

2-(Ethyl(methyl)amino)acetohydrazide dihydrochloride |

1263377-17-8 | 97% | 5g |

¥952.0 | 2023-04-03 | |

| Fluorochem | 061261-25g |

2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride |

1263377-17-8 | 95.0% | 25g |

£391.00 | 2023-04-21 | |

| abcr | AB266515-1 g |

2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride |

1263377-17-8 | 1g |

€88.60 | 2023-04-26 | ||

| abcr | AB266515-10 g |

2-[Ethyl(methyl)amino]acetohydrazide (non-preferred name) dihydrochloride |

1263377-17-8 | 10g |

€255.40 | 2023-04-26 | ||

| Fluorochem | 061261-25g |

2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride |

1263377-17-8 | 95% | 25g |

£557.00 | 2022-02-28 | |

| Fluorochem | 061261-1g |

2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride |

1263377-17-8 | 95% | 1g |

£58.00 | 2022-02-28 |

2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride 関連文献

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1263377-17-8 (2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1263377-17-8)2-Ethyl(methyl)aminoacetohydrazide Dihydrochloride

清らかである:99%/99%

はかる:10g/25g

価格 ($):159.0/276.0